REACTION_CXSMILES
|
[N:1]([O-:3])=[O:2].[Na+].[CH3:5][CH:6]([CH3:15])[CH2:7][C:8](=[O:14])[CH2:9][C:10]([O:12][CH3:13])=[O:11]>O.C(O)(=O)C>[CH3:5][CH:6]([CH3:15])[CH2:7][C:8](=[O:14])[CH:9]([N+:1]([O-:3])=[O:2])[C:10]([O:12][CH3:13])=[O:11] |f:0.1|
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Name
|
|
Quantity
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232 g
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Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
CC(CC(CC(=O)OC)=O)C
|
Name
|
|
Quantity
|
560 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
510 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
the reaction mixture was stirred for an additional 18 hours
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Duration
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18 h
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Type
|
EXTRACTION
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Details
|
The mixture was then extracted with ethyl acetate (3×2.5 L)
|
Type
|
WASH
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Details
|
the combined organic layers were washed sequentially with water (2.5 L), with aqueous sodium bicarbonate solution (2.5 L)
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
the organic extracts were concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |